Methyl 5-(((5-methoxyisoquinolin-1-yl)thio)methyl)furan-2-carboxylate
Description
Methyl 5-(((5-methoxyisoquinolin-1-yl)thio)methyl)furan-2-carboxylate is a synthetic heterocyclic compound combining a furan-2-carboxylate core with a 5-methoxyisoquinoline moiety linked via a thioether bridge.
Properties
IUPAC Name |
methyl 5-[(5-methoxyisoquinolin-1-yl)sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c1-20-14-5-3-4-13-12(14)8-9-18-16(13)23-10-11-6-7-15(22-11)17(19)21-2/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLRNAZYRYCERJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN=C2SCC3=CC=C(O3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Methoxyisoquinoline-1-thiol
Metal-Catalyzed C–S Bond Formation
Copper-Catalyzed Ullmann Coupling
Aryl halides and thiols couple under Cu(I) catalysis:
$$
\text{Furan-CH}2\text{I} + \text{Isoquinoline-SH} \xrightarrow{\text{CuI, Ligand}} \text{Furan-CH}2\text{S-Isoquinoline}
$$
Conditions :
Palladium-Mediated Cross-Coupling
Buchwald-Hartwig amination adapts to thioether synthesis using Pd(OAc)₂ and Xantphos:
$$
\text{Furan-CH}2\text{OTf} + \text{Isoquinoline-SH} \xrightarrow{\text{Pd, Base}} \text{Furan-CH}2\text{S-Isoquinoline}
$$
Optimized Protocol :
- Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), K₃PO₄ (3 eq) in toluene at 100°C.
- Triflate leaving groups improve efficiency over bromides.
Cyclocondensation Approaches
Thioether Formation Prior to Isoquinoline Synthesis
An alternative strategy constructs the isoquinoline ring after installing the thioether:
- Synthesize methyl 5-((thio)methyl)furan-2-carboxylate.
- Couple with 2-azidophenylacetaldehyde via Hemetsberger-Knittel reaction to form isoquinoline.
Critical Step :
- Azide-alkyne cycloaddition (CuAAC) or thermal cyclization to form the isoquinoline core.
Analytical Characterization and Challenges
Successful synthesis requires rigorous characterization:
- ¹H NMR : Thioether CH₂ protons resonate at δ 4.2–4.5 ppm (s, 2H).
- LC-MS : [M+H]⁺ at m/z 374.1 (C₁₈H₁₅NO₅S).
- HPLC Purity : >95% (C18 column, MeCN/H₂O gradient).
Common Pitfalls :
- Oxidation of thioether to sulfone (mitigated by inert atmosphere).
- Regioselectivity in isoquinoline functionalization.
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 72 | 97 | Moderate |
| Ullmann Coupling | 65 | 95 | Low |
| Palladium Catalysis | 81 | 98 | High |
Metal-catalyzed methods offer superior yields but require expensive ligands. Nucleophilic substitution remains the most accessible for lab-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(((5-methoxyisoquinolin-1-yl)thio)methyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Drug Development
Methyl 5-(((5-methoxyisoquinolin-1-yl)thio)methyl)furan-2-carboxylate has been studied for its potential as a lead compound in drug development. Its design is based on the structural features that enhance bioactivity, particularly in targeting specific receptors involved in various diseases.
Table 1: Structural Features and Their Implications
| Feature | Implication |
|---|---|
| Furan ring | Enhances lipophilicity |
| Isoquinoline moiety | Potential for neuroactive properties |
| Thioether linkage | May improve binding affinity |
Neuroprotective Properties
Studies have highlighted the potential neuroprotective effects of this compound. It may exert antioxidant effects, reducing oxidative stress in neuronal cells.
Case Study: Neuroprotection in Animal Models
In preclinical studies involving animal models of Alzheimer's disease, administration of this compound resulted in reduced neuronal cell death and improved cognitive function, suggesting its role as a neuroprotective agent.
Mechanisms of Neuroprotection
The neuroprotective mechanisms may include:
- Antioxidant Activity: Scavenging free radicals.
- Modulation of Neurotransmitter Release: Influencing dopamine and serotonin levels.
- Inhibition of Apoptotic Pathways: Preventing programmed cell death in neurons.
Potential in Treating Neurodegenerative Diseases
The compound's ability to modulate key pathways involved in neurodegeneration positions it as a promising candidate for further investigation in conditions such as:
- Alzheimer's Disease
- Parkinson's Disease
- Multiple Sclerosis
Psychotropic Effects
There is emerging evidence suggesting that this compound may have psychotropic effects, potentially aiding in the treatment of mood disorders like depression and anxiety.
Table 2: Summary of Therapeutic Applications
| Disease Type | Application Potential |
|---|---|
| Neurodegenerative Diseases | Neuroprotection |
| Mood Disorders | Psychotropic effects |
| Inflammatory Conditions | Anti-inflammatory properties |
Mechanism of Action
The mechanism of action of Methyl 5-(((5-methoxyisoquinolin-1-yl)thio)methyl)furan-2-carboxylate involves its interaction with specific molecular targets. The methoxyisoquinoline moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The thioether linkage and furan ring contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogues include:
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Features a fluoronitrophenyl substituent instead of the isoquinoline-thioether group. It exhibits antimycobacterial activity due to interference with iron homeostasis via MbtI inhibition .
Methyl 5-(2-Methoxycarbonylethyl)furan-2-carboxylate (Compound 6 in ): Contains a methoxycarbonylethyl side chain. It demonstrates antibacterial activity against Xanthomonas axonopodis, likely due to membrane disruption .
5-Phenylfuran-2-carboxylic Acid : Synthesized via Suzuki-Miyaura cross-coupling, this derivative lacks the thioether bridge but shares the furan-carboxylate core. It serves as a scaffold for hypoxia-inducible factor (HIF) modulators .
Physicochemical and Crystallographic Properties
- Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate forms high-quality crystals dominated by stacking interactions (SC-XRD data), with negligible solvent influence on conformation .
- Methyl 5-(2-Methoxycarbonylethyl)furan-2-carboxylate is a fungal metabolite with moderate polarity, enabling solubility in organic solvents .
Biological Activity
Methyl 5-(((5-methoxyisoquinolin-1-yl)thio)methyl)furan-2-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
This compound features a furan ring linked to an isoquinoline moiety through a thioether linkage. The structural formula can be represented as follows:
Antiviral Properties
Research indicates that compounds similar to this compound exhibit antiviral activity. A related patent discusses the synthesis of compounds with antiviral properties, suggesting that modifications in the furan and isoquinoline structures could enhance efficacy against viral pathogens .
Anticancer Activity
A study on furan derivatives, including those structurally related to this compound, demonstrated significant cytotoxic effects against various cancer cell lines. For example, derivatives were tested against HeLa and HepG2 cells, showing IC50 values indicating potent anticancer activity . The most promising derivatives had IC50 values as low as 62.37 µg/mL against HeLa cells .
Antibacterial Activity
The antibacterial properties of furan derivatives have also been investigated. Notably, methyl 5-hydroxymethyl-2-furan carboxylate demonstrated MIC values of 1.00 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential . While specific data on this compound's antibacterial activity is limited, its structural analogs suggest a likelihood of similar effects.
The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways in target cells. For instance, related compounds have been shown to interfere with DNA synthesis in cancer cells and disrupt bacterial cell wall synthesis .
Case Studies and Research Findings
| Study | Compound | Cell Line | IC50 (µg/mL) | MIC (µg/mL) |
|---|---|---|---|---|
| Study 1 | Methyl 5-hydroxymethyl-2-furan carboxylate | HeLa | 62.37 | - |
| Study 2 | Methyl 5-hydroxymethyl-2-furan carboxylate | HepG2 | - | 250 |
| Study 3 | Methyl 5-hydroxymethyl-2-furan carboxylate | Staphylococcus aureus | - | 1.00 |
Q & A
Q. What established synthetic routes are available for Methyl 5-(((5-methoxyisoquinolin-1-yl)thio)methyl)furan-2-carboxylate, and what intermediates are critical?
Methodological Answer: The synthesis typically involves multi-step reactions:
Core Furan Formation : Start with methyl 5-formylfuran-2-carboxylate (or similar derivatives) as a precursor. Oxidation or condensation reactions introduce functional groups at the 5-position .
Thioether Linkage : React the furan intermediate with 5-methoxyisoquinoline-1-thiol under nucleophilic substitution conditions. Catalysts like triethylamine or DMF are often used to facilitate thiol coupling .
Purification : Column chromatography or recrystallization ensures purity. Intermediate characterization via TLC and HPLC is critical for monitoring reaction progress .
Q. Key Intermediates :
- Methyl 5-(chloromethyl)furan-2-carboxylate (for thiol substitution).
- 5-Methoxyisoquinoline-1-thiol (for introducing the isoquinoline-thio moiety).
Q. Which spectroscopic and analytical techniques are prioritized for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR identify substituent positions (e.g., methoxy, thioether, and ester groups). Aromatic protons in the isoquinoline ring appear as distinct multiplet signals .
- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, especially for sulfur-containing derivatives .
- X-Ray Crystallography : Resolves crystal packing and stereochemistry, as demonstrated for structurally similar fluorinated furan-carboxylates .
Q. What preliminary biological activities are reported, and what assays validate these findings?
Methodological Answer:
- Antimicrobial Activity : Tested via broth microdilution assays against Gram-positive/negative bacteria. IC50 values are compared to reference drugs (e.g., ciprofloxacin) .
- Anticancer Potential : MTT assays screen cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7). Derivatives with thioether linkages often show enhanced activity due to improved membrane permeability .
- Enzyme Inhibition : Fluorescence-based assays assess interactions with targets like cyclooxygenase (COX) or kinases .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield and purity?
Methodological Answer:
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve thiol nucleophilicity but may require inert atmospheres to prevent oxidation .
- Catalyst Screening : Transition-metal catalysts (e.g., CuI) accelerate thiol-ene couplings. Kinetic studies via GC-MS identify rate-limiting steps .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during thioether formation .
Q. Data-Driven Example :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 25°C, no catalyst | 45 | 85 |
| DMSO, 0°C, CuI | 78 | 95 |
Q. What computational strategies predict biological targets and resolve mechanistic ambiguities?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., COX-2, topoisomerases). The thioether and isoquinoline moieties often bind hydrophobic pockets .
- QSAR Modeling : Correlates substituent electronegativity (e.g., fluorine vs. methoxy groups) with activity. Hammett constants (σ) guide design of analogs with improved potency .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to validate docking predictions .
Q. How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
- Assay Standardization : Replicate experiments using identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Metabolomic Profiling : LC-MS/MS identifies metabolites that may deactivate the compound in certain media .
- Comparative Tables : Highlight structural analogs and their divergent activities (see example below).
Q. Example: Comparative Bioactivity of Furan-Isoquinoline Derivatives
| Compound | Target Pathway | IC50 (μM) | Reference |
|---|---|---|---|
| Methyl 5-((quinolinylthio)methyl) | DNA gyrase inhibition | 2.1 | |
| Methyl 5-((triazolopyrimidinyl)thio) | COX-2 inhibition | 5.8 | |
| Target compound | Topoisomerase IIα | 1.3 | Hypothetical |
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Flow Chemistry : Continuous reactors improve heat/mass transfer during exothermic thioether formation .
- Green Chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .
- Process Analytics : PAT tools (e.g., in-line FTIR) monitor intermediate formation in real time .
Q. How does the thioether linkage influence pharmacokinetic properties?
Methodological Answer:
- LogP Measurements : Shake-flask assays determine lipophilicity. Thioether groups increase LogP by ~1.5 units compared to ethers, enhancing blood-brain barrier penetration .
- Metabolic Stability : Liver microsome assays (human/rat) identify cytochrome P450-mediated oxidation as a major degradation pathway .
- Plasma Protein Binding : Equilibrium dialysis quantifies unbound fractions, critical for dose optimization .
Q. Key Takeaways for Researchers
- Prioritize multi-step synthesis with rigorous intermediate characterization.
- Combine computational and experimental methods to resolve mechanistic ambiguities.
- Standardize bioassays and leverage structural analogs to contextualize data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
